2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester
Description
This compound is a fluorinated acrylate ester characterized by a perfluorinated tetradecyl chain (14 carbons with 25 fluorine atoms) and a sulfonamide-functionalized acrylate group. Its molecular formula is C₂₀H₁₄F₂₅NO₄S (molar mass: ~1,000 g/mol), as per ECHA registration data . The structure includes:
- A methacrylate backbone (2-propenoic acid, 2-methyl ester).
- A sulfonamide linker (methyl[(perfluorotetradecyl)sulfonyl]amino group).
- A perfluorinated tetradecyl chain (3,3,4,4,...,14-pentacosafluoro), providing extreme hydrophobicity and chemical inertness .
This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), specifically fluorotelomer acrylates, which are used in surfactants, coatings, and polymer production due to their oil/water repellency .
Properties
CAS No. |
72276-06-3 |
|---|---|
Molecular Formula |
C20H14F25NO4S |
Molecular Weight |
839.4 g/mol |
IUPAC Name |
2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C20H14F25NO4S/c1-3-8(47)50-6-5-46(2)51(48,49)7-4-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h3H,1,4-7H2,2H3 |
InChI Key |
JDZXXQOQZYTYCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester typically involves the esterification of 2-Propenoic acid with a suitable alcohol derivative. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of bio-compatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of coatings and surface treatments that require hydrophobic and lipophobic properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets. The perfluorinated alkyl chain interacts with hydrophobic regions of proteins and cell membranes, altering their properties and functions. This interaction can affect molecular pathways involved in cell signaling and membrane transport.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared to structurally related fluorinated acrylates below. Key differences lie in fluorocarbon chain length, fluorine substitution patterns, and functional groups, which influence properties such as thermal stability, solubility, and environmental persistence.
Table 1: Structural and Molecular Comparison
Key Findings
Fluorocarbon Chain Length and Fluorination :
- The target compound’s C14 chain with 25 fluorine atoms offers superior hydrophobicity and chemical resistance compared to shorter-chain analogs like the C4 (9 F) and C7 (15 F) derivatives .
- Longer chains (e.g., C16 with 31 F in CAS 94158-64-2) further enhance thermal stability but increase environmental persistence and bioaccumulation risks .
Functional Group Variations :
- Sulfonamide vs. Sulfonate : The sulfonamide group in the target compound enhances reactivity in polymerization compared to sulfonate esters .
- Branching : The trifluoromethyl branch in CAS 94158-64-2 reduces crystallinity, improving solubility in organic solvents .
Applications :
- Shorter-chain derivatives (C4–C7) are used in low-viscosity coatings and adhesives, while longer chains (C14–C16) are preferred for durable water-repellent textiles .
- Telomers of these compounds (e.g., CAS 68586-14-1) are utilized in fluoropolymer production for electronics and aerospace .
Table 2: Environmental and Regulatory Considerations
Research Insights
- Synthesis Challenges : Longer perfluorinated chains (≥C8) require specialized fluorination techniques, increasing production costs .
- Analytical Methods : Mass spectrometry (MS) and NMR are critical for characterizing these compounds, but their complexity often necessitates high-resolution instruments .
Biological Activity
2-Propenoic acid derivatives are significant in various fields due to their unique chemical structures and biological activities. This article focuses on the compound 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester (CAS Number: 175021). The compound is characterized by its complex fluorinated structure and sulfonamide functional group which contribute to its potential biological activities.
- Molecular Formula : C20H14F25NO4S
- Molecular Weight : 525.39 g/mol
- Structure : The compound features a propenoic acid backbone with a long fluorinated alkyl chain and a sulfonamide moiety which are known to influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of 2-propenoic acid exhibit significant antimicrobial activity. For instance:
- Tridecyl Acrylate , a related compound to the target ester has shown notable antimicrobial effects against various bacterial strains .
- The presence of the long-chain fluorinated alkyl group may enhance the lipophilicity of the compound leading to improved membrane penetration and antimicrobial efficacy.
Antioxidant Activity
The antioxidant properties of acrylic acid derivatives are well-documented:
- Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively .
- The sulfonamide group may also contribute to reducing oxidative stress in biological systems.
Cytotoxicity and Cancer Research
The cytotoxic effects of related compounds have been extensively studied:
- Certain acrylic acid derivatives have shown promise in inhibiting cancer cell proliferation. For example:
Study on Skin Sensitization
A study involving skin sensitization indicated that exposure to acrylic acid-based compounds can lead to allergic reactions:
- In guinea pigs subjected to repeated doses of related compounds showed positive reactions indicating sensitization potential .
- Human case reports corroborated these findings where individuals developed dermatitis from contact with products containing acrylates .
Toxicological Assessment
A comprehensive evaluation of the toxicological profile of related compounds revealed:
- An LD50 greater than 2000 mg/kg was reported for similar esters indicating a relatively low acute toxicity level in animal models .
- Long-term exposure studies suggested potential for chronic effects including inflammation and immune response alterations due to the presence of fluorinated groups .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 525.39 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antioxidant Capacity | Moderate scavenging ability |
| LD50 | >2000 mg/kg |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this fluorinated acrylate ester with controlled orientation of the perfluorinated chain?
- Methodology : Use a stepwise esterification approach. First, prepare the sulfonamide intermediate by reacting 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecylsulfonyl chloride with methylaminoethanol. Purify the intermediate via column chromatography (silica gel, hexane/ethyl acetate gradient). Next, perform acrylation using acrylic acid chloride under inert conditions (argon, 0–5°C) to minimize premature polymerization. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC .
- Critical Parameters : Control reaction temperature to avoid fluorinated chain degradation. Use anhydrous solvents to prevent hydrolysis of the sulfonamide intermediate.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : Use NMR to confirm fluorinated chain integrity and NMR to verify ester and sulfonamide groups (e.g., δ 6.4–6.1 ppm for acrylate protons).
- Mass Spectrometry (HRMS) : Confirm molecular weight (CHFNOS, theoretical MW 1067.28 g/mol) using electrospray ionization (ESI) in negative ion mode due to the electron-withdrawing fluorine groups .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1720 cm, S=O stretches at ~1350–1150 cm) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 30 days. Analyze degradation via HPLC and NMR. Fluorinated chains are thermally stable, but ester groups may hydrolyze in humid conditions .
- Light Sensitivity : Expose to UV (254 nm) and monitor changes in UV-Vis absorbance (λ~210 nm for acrylates). Use amber glass vials for long-term storage.
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in radical polymerization systems?
- Methodology : Apply density functional theory (DFT) to model the acrylate group’s reactivity. Calculate bond dissociation energies (BDEs) for the C=C bond (~140 kcal/mol) and compare with common initiators (e.g., AIBN). Use reaction path search algorithms (e.g., GRRM) to simulate propagation steps and identify side-reaction pathways, such as chain transfer to the sulfonamide group .
- Validation : Compare computational predictions with experimental polymerization kinetics (e.g., via dilatometry or real-time FTIR). Adjust initiator concentrations (0.1–1.0 wt%) based on computed activation energies .
Q. How can researchers resolve contradictions in reported boiling points for fluorinated acrylate esters?
- Methodology : Boiling points vary due to differences in pressure and fluorinated chain conformations. For example, under reduced pressure (0.08 bar), related perfluoroalkyl acrylates boil at 385–388 K . Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to measure decomposition temperatures and infer volatility.
- Data Reconciliation : Normalize literature values to standard pressure (1 atm) using the Clausius-Clapeyron equation. Cross-reference with vapor pressure data from static method measurements .
Q. What strategies optimize the incorporation of this monomer into block copolymers for surface modification?
- Methodology :
- RAFT Polymerization : Use a chain transfer agent (e.g., cyanomethyl dodecyl trithiocarbonate) to control molecular weight (Đ < 1.2). Target a fluorinated block length of 10–20 repeat units for optimal surface energy reduction.
- Post-Polymerization Analysis : Measure water contact angles (target >110°) and X-ray photoelectron spectroscopy (XPS) to confirm fluorine enrichment at the polymer-air interface .
- Challenge : Balance fluorinated content with mechanical integrity; excessive fluorination may reduce tensile strength.
Q. How do solvent polarity and fluorinated chain length affect the compound’s aggregation behavior in solution?
- Methodology : Conduct dynamic light scattering (DLS) in solvents of varying polarity (e.g., hexane, THF, DMF). Critical aggregation concentrations (CAC) typically range from 0.1–1.0 mM in non-polar solvents. Use small-angle X-ray scattering (SAXS) to characterize micelle size and core-shell structure .
- Advanced Tip : Compare with molecular dynamics (MD) simulations to correlate solvent-solute interactions with aggregation patterns .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?
- Methodology : Systematically test solubility in 20+ solvents (e.g., perfluorohexane, acetone, DMSO) using a turbidimetric approach. Note that fluorinated acrylates often exhibit "like-dissolves-like" behavior but may form gels in semi-fluorinated solvents.
- Resolution : Publish a Hansen solubility parameter (HSP) profile, calculating dispersion (δ), polar (δ), and hydrogen bonding (δ) components. Compare with HSPs of polymers like PTFE (δ ~14 MPa) to explain discrepancies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
